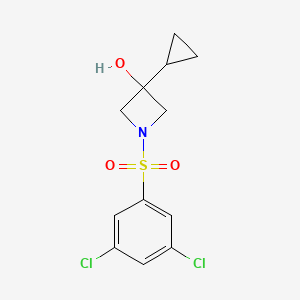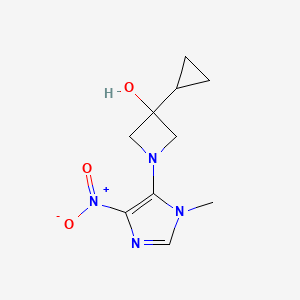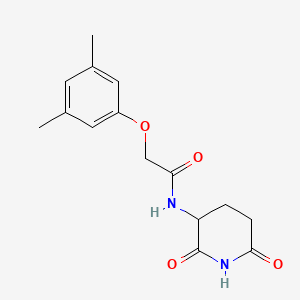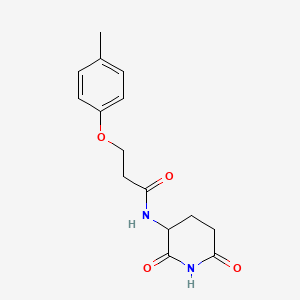
(3-hydroxy-3-propylazetidin-1-yl)-(1H-pyrazol-5-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-hydroxy-3-propylazetidin-1-yl)-(1H-pyrazol-5-yl)methanone is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a pyrazoline derivative that has been synthesized using various methods, and its mechanism of action and biochemical effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of (3-hydroxy-3-propylazetidin-1-yl)-(1H-pyrazol-5-yl)methanone involves the inhibition of various enzymes and signaling pathways that are involved in inflammation, cancer, and diabetes. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to activate the AMP-activated protein kinase (AMPK) pathway, which plays a role in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
(3-hydroxy-3-propylazetidin-1-yl)-(1H-pyrazol-5-yl)methanone has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the regulation of glucose and lipid metabolism. These effects have been observed in vitro and in vivo studies, indicating the potential of this compound as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (3-hydroxy-3-propylazetidin-1-yl)-(1H-pyrazol-5-yl)methanone in lab experiments is its potential as a therapeutic agent in various areas, including inflammation, cancer, and diabetes. However, one limitation is the need for further studies to determine the optimal dosage and administration of this compound, as well as its potential side effects.
Direcciones Futuras
For research involving (3-hydroxy-3-propylazetidin-1-yl)-(1H-pyrazol-5-yl)methanone include the development of more efficient synthesis methods, the determination of its optimal dosage and administration, and the exploration of its potential as a therapeutic agent in other areas, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies are needed to determine the potential side effects of this compound and its interactions with other drugs.
Métodos De Síntesis
The synthesis of (3-hydroxy-3-propylazetidin-1-yl)-(1H-pyrazol-5-yl)methanone has been achieved using different methods, including the reaction of 1-(3-chloropropyl)azetidine-3-ol with 1H-pyrazol-5-ylmethylamine, and the reaction of 3-azetidinone with 1H-pyrazol-5-ylmethanamine. These methods have been optimized to obtain high yields of the compound.
Aplicaciones Científicas De Investigación
(3-hydroxy-3-propylazetidin-1-yl)-(1H-pyrazol-5-yl)methanone has been used in various scientific research applications, including as a potential anti-inflammatory agent, a potential anticancer agent, and a potential antidiabetic agent. In vitro and in vivo studies have shown promising results in these areas, indicating the potential of this compound as a therapeutic agent.
Propiedades
IUPAC Name |
(3-hydroxy-3-propylazetidin-1-yl)-(1H-pyrazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-2-4-10(15)6-13(7-10)9(14)8-3-5-11-12-8/h3,5,15H,2,4,6-7H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUZSTETZQKTXDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CN(C1)C(=O)C2=CC=NN2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-bromo-N-[2-(3-hydroxy-3-methylazetidin-1-yl)-2-oxoethyl]benzamide](/img/structure/B7581797.png)
![2-[1-(4-Carbamoylphenyl)sulfonylpyrrolidin-3-yl]acetic acid](/img/structure/B7581804.png)
![2-[1-(1,3-Dimethylthieno[2,3-c]pyrazole-5-carbonyl)pyrrolidin-3-yl]acetic acid](/img/structure/B7581805.png)


![N-[4-(3-cyclopropyl-3-hydroxyazetidine-1-carbonyl)phenyl]methanesulfonamide](/img/structure/B7581830.png)


![1-[2-[(2-Methylpyrimidin-4-yl)amino]ethyl]triazole-4-carboxylic acid](/img/structure/B7581859.png)


